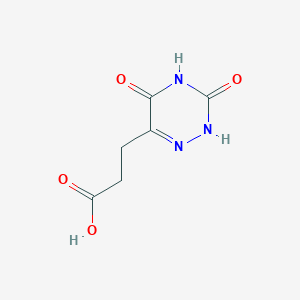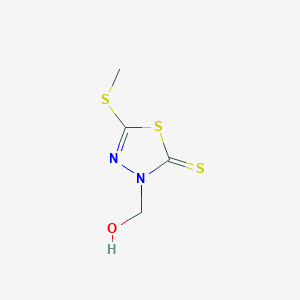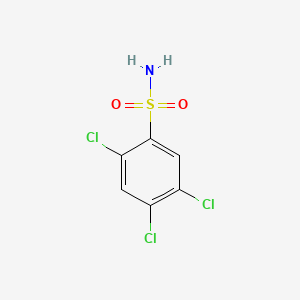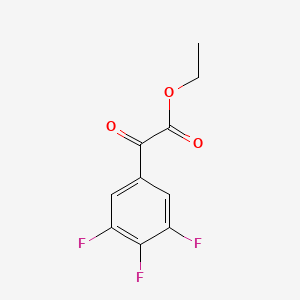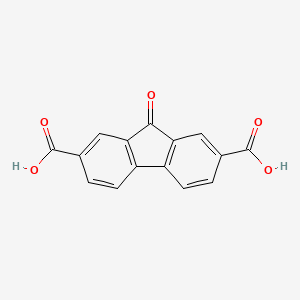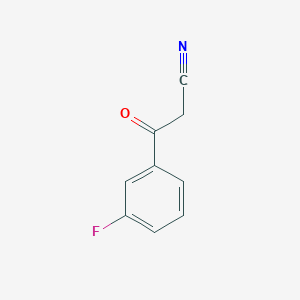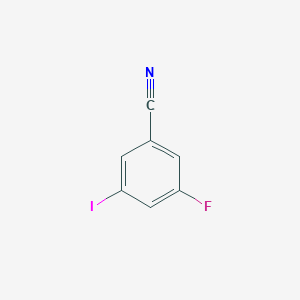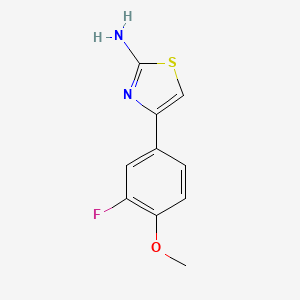![molecular formula C14H12O3 B1302210 4'-メトキシ-[1,1'-ビフェニル]-4-カルボン酸 CAS No. 725-14-4](/img/structure/B1302210.png)
4'-メトキシ-[1,1'-ビフェニル]-4-カルボン酸
概要
説明
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a methoxy group (-OCH3) attached to one ring and a carboxylic acid group (-COOH) attached to the other. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
科学的研究の応用
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research, including:
生化学分析
Biochemical Properties
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the metabolic pathways of aromatic compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity. This interaction can lead to either the activation or inhibition of the enzyme, depending on the specific biochemical context .
Cellular Effects
The effects of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes in liver cells. Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to changes in the conformation of the biomolecule, thereby altering its activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, such as alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable effect. Additionally, high doses of the compound can lead to toxic or adverse effects, such as liver damage or disruptions in metabolic processes .
Metabolic Pathways
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of aromatic compounds. For example, the compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell .
Transport and Distribution
The transport and distribution of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid can significantly affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the biphenyl derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反応の分析
Types of Reactions
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Methanol (CH3OH) and a suitable leaving group, such as a halide.
Major Products Formed
Oxidation: 4’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Methoxy-[1,1’-biphenyl]-4-aldehyde or 4’-Methoxy-[1,1’-biphenyl]-4-alcohol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electronic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
4-Methoxybiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
4’-Methoxy-[1,1’-biphenyl]-4-aldehyde: Contains an aldehyde group instead of a carboxylic acid group, making it more reactive in nucleophilic addition reactions.
Uniqueness
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which impart distinct chemical and biological properties. This combination allows for versatile reactivity and interactions with various molecular targets, making it valuable in multiple research and industrial applications.
特性
IUPAC Name |
4-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKGXQCDURRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374836 | |
| Record name | 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725-14-4 | |
| Record name | 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 725-14-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (UCP1106) interact with Staphylococcus aureus dihydrofolate reductase (saDHFR)?
A1: While the provided abstracts [, ] do not describe the specific interactions in detail, they highlight that UCP1106 forms a complex with saDHFR. This suggests that UCP1106 likely binds to the active site of the enzyme, potentially mimicking the natural substrate or inhibiting its binding. Further research, including analysis of the crystal structures mentioned in the abstracts, would be needed to elucidate the precise binding interactions.
Q2: What is the significance of studying the interaction between UCP1106 and saDHFR with different forms of NADPH?
A2: One abstract [] mentions that UCP1106 forms a complex with saDHFR in the presence of both β-NADPH and the cyclic α-NADPH anomer. This is significant because DHFR utilizes NADPH as a cofactor in its enzymatic reaction. Investigating the interaction of UCP1106 with saDHFR bound to different forms of NADPH may provide insights into the mechanism of inhibition and the potential for developing more potent and selective inhibitors. This could be particularly relevant for targeting specific conformational states of the enzyme.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
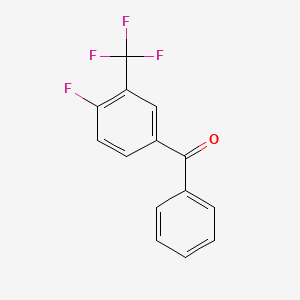
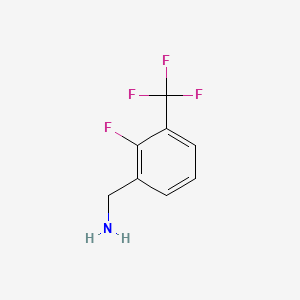
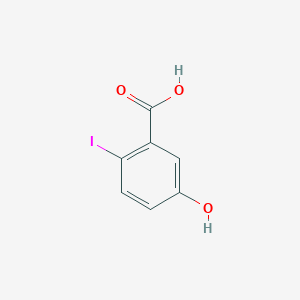

![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)
